molecular formula C17H22FN5OS B4599261 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B4599261
M. Wt: 363.5 g/mol
InChI Key: XDVQIDABSJJOHK-UHFFFAOYSA-N
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Description

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and an acetamide moiety linked to a thiadiazole ring. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Synthesis of 2-fluorophenylpiperazine: This can be achieved by reacting 2-fluoroaniline with piperazine under suitable conditions.

    Formation of the thiadiazole ring: This involves the cyclization of appropriate precursors, such as thiosemicarbazide and propyl isothiocyanate, to form the 1,3,4-thiadiazole ring.

    Coupling reaction: The final step involves coupling the 2-fluorophenylpiperazine with the thiadiazole derivative using acetic anhydride or other suitable reagents to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the acetamide group to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Sodium hydroxide, potassium tert-butoxide; reactions often carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the acetamide group to an amine.

    Substitution: Introduction of various nucleophiles to the fluorophenyl ring.

Mechanism of Action

The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and fluorophenyl group may facilitate binding to these targets, while the thiadiazole ring can modulate the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its potential for receptor binding, while the thiadiazole ring contributes to its stability and overall activity.

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN5OS/c1-2-5-16-20-21-17(25-16)19-15(24)12-22-8-10-23(11-9-22)14-7-4-3-6-13(14)18/h3-4,6-7H,2,5,8-12H2,1H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVQIDABSJJOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 4
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 5
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

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